辛基环己烷

描述

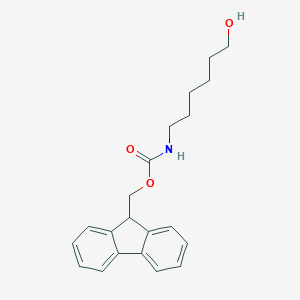

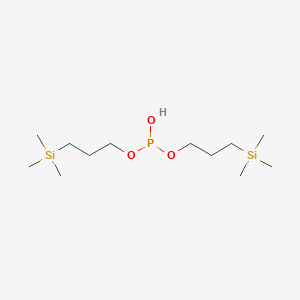

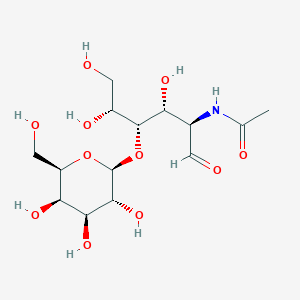

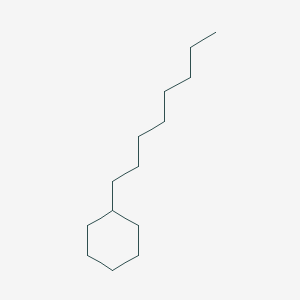

Octylcyclohexane, also known as 1-Cyclohexyloctane, is a cycloalkane . It has the molecular formula C14H28 and a molecular weight of 196.37 g/mol . It is a natural product found in Aspergillus ustus .

Synthesis Analysis

The hydroisomerization and hydrocracking of octylcyclohexane were performed over a bifunctional Pt/USY zeolite catalyst . The feed, composed of 5 wt.% phenyloctane dissolved in n-heptane, was initially hydrogenated in situ over a Pt/Al2O3 precatalyst .Molecular Structure Analysis

The molecular structure of Octylcyclohexane is represented by the InChI stringInChI=1S/C14H28/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h14H,2-13H2,1H3 . The canonical SMILES representation is CCCCCCCC1CCCCC1 . Chemical Reactions Analysis

The reaction rate constants and secondary organic aerosol (SOA) formation of the reactions of C12–C14 n-alkylcyclohexanes with Cl atoms were investigated . The results illustrate a kinetic competition between isomerization steps, which increase the number of branchings on the ring by shifting carbon atoms from the long alkyl chain to the ring, with exo-cyclic cracking of the long alkyl chain .Physical And Chemical Properties Analysis

Octylcyclohexane has a molecular weight of 196.37 g/mol . It has a XLogP3-AA value of 7.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 196.219100893 g/mol .科学研究应用

加氢裂化和催化

已经研究了辛基环己烷(C14H28)在Pt和NiMoS负载催化剂上的加氢裂化。这项研究探讨了在高氢压下使用大孔沸石或非晶态硅铝作为催化剂时的异构化和裂化过程。这些发现对于理解长链烷基环烷烃加氢裂化中的催化过程具有重要意义(Brito, Payan, Albrieux, Guillon, Martens, & Pirngruber, 2023)。

合成双环[3.2.1]辛烯

另一个应用涉及使用Nazarov试剂和烯基1,2-二酮立体分异合成双环[3.2.1]辛烯。这种方法展示了如何选择性地形成环己烯产物,并在天然产物中广泛存在的结构的快速和立体选择性构建中起着关键作用(Liu, Niu, Zhao, Yang, Liu, Li, & Fang, 2020)。

有机/无机混合复合材料

辛基环己烷在有机/无机混合复合材料的发展中也很重要,特别是在立方体硅氧烷的背景下。这些复合材料展示了有机组分的纳米尺度结构调控如何显著改变宏观物理性质,这在材料科学中至关重要(Choi, Yee, & Laine, 2003)。

旋光色散和构象研究

关于旋光色散的研究使用了环己酮,与辛基环己烷密切相关。这项研究有助于理解环己烷衍生物的光学性质和构象行为(Djerassi & Klyne, 1962)。

增强沸石中氙的重原子效应

已经探索了类似辛基环己烷化合物与沸石和氙的相互作用,以增强光解研究中的重原子效应。这项研究对于理解化学过程中的自旋态操纵具有重要意义(Anderson & Grissom, 1996)。

合成双环[2.2.2]辛烷

对环己烯酮串联Michael加成的研究导致了多功能双环[2.2.2]辛烷的合成,展示了环己烷衍生物在创建复杂分子结构方面的多功能性(Ahlbrecht, Dietz, Schoen, & Baumann, 1991)。

高压催化研究

涉及环己烯的高压IR和UV光谱实验提供了关于高压条件下催化机制的见解,环己烯与辛基环己烷在结构上有关(Mirbach, 1984)。

安全和危害

When handling Octylcyclohexane, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of inhalation, move the victim into fresh air . If it contacts the skin, wash off with soap and plenty of water . If it contacts the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

未来方向

The hydroconversion of Octylcyclohexane over a bifunctional Pt/USY Zeolite Catalyst is a promising area of research . More attention should be given to the SOA formation of Cl-initiated n-alkylcyclohexane oxidations in polluted regions .

Relevant Papers The paper titled “Reactions of C12–C14 n-Alkylcyclohexanes with Cl Atoms: Kinetics and Secondary Organic Aerosol Formation” provides valuable insights into the chemical reactions of Octylcyclohexane .

作用机制

Target of Action

n-Octylcyclohexane, also known as Octylcyclohexane, is a type of organic compound

Action Environment

The action, efficacy, and stability of n-Octylcyclohexane can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, its reactivity may increase at high temperatures, and its stability may decrease in the presence of strong acids or bases.

属性

IUPAC Name |

octylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXWCEKQCVOOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061972 | |

| Record name | Cyclohexane, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS] | |

| Record name | Octylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Octylcyclohexane | |

CAS RN |

1795-15-9 | |

| Record name | Octylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN5PG18MPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of octylcyclohexane in studying hydroisomerization and hydrocracking reactions?

A1: Octylcyclohexane serves as a model compound to study the behavior of naphthenes in hydroconversion processes [, ]. Researchers use it to understand how the structure of molecules with both cyclic and linear components influences their reactivity in the presence of catalysts and hydrogen.

Q2: How does the presence of a long alkyl chain in octylcyclohexane impact its hydrocracking selectivity compared to n-alkanes?

A2: Research suggests that the cracking selectivity of octylcyclohexane is less sensitive to the metal-acid balance of the catalyst compared to n-alkanes []. This difference arises from the presence of the cyclohexane ring, influencing the molecule's interaction with the catalyst's active sites.

Q3: Can you elaborate on the analytical techniques used to study the complex reaction products of octylcyclohexane hydroconversion?

A3: The hydroconversion of octylcyclohexane generates a complex mixture of products. To analyze these products, researchers employ advanced techniques like two-dimensional gas chromatography (GCxGC) coupled with flame ionization and mass spectrometry detectors []. This approach enables the separation and identification of hundreds of compounds, allowing for a comprehensive understanding of the reaction pathways.

Q4: Beyond its use in catalytic studies, what other applications does octylcyclohexane have?

A4: Octylcyclohexane has been identified as a potential volatile marker for monitoring the maturation of strawberry fruits []. Its concentration, along with other volatile compounds, changes throughout the ripening process, offering a potential tool for determining optimal harvest time.

Q5: Has octylcyclohexane been found in any natural sources?

A5: Yes, octylcyclohexane has been identified as a constituent of the metabolite profile of Fusarium solani, an endophytic fungus isolated from the bark of the Himalayan yew (Taxus baccata) []. This finding highlights the potential for discovering novel bioactive compounds from natural sources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。